N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
Description
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine is a secondary amine featuring a phenoxyethyl backbone substituted with methyl groups at the 3- and 4-positions of the aromatic ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for cardiovascular agents like verapamil and gallopamil . Its structure combines lipophilic aromatic substituents with a flexible ethylamine chain, enabling interactions with ion channels and receptors. The 3,4-dimethylphenoxy group enhances steric bulk and modulates electronic properties, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUFDCGERJMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-[2-(3,4-dimethylphenoxy)ethyl]-N-methylamine are influenced by variations in aromatic substitution and functional groups. Key analogues include:
Key Observations:
- Electron-Donating Groups : Methoxy substituents (e.g., in verapamil intermediates) enhance electron density, improving interactions with polar targets like L-type calcium channels .
- Steric Effects : 3,4-Dimethyl substitution creates a planar aromatic system, whereas 2,6-dimethyl analogues introduce torsional strain, reducing binding affinity .
- Functional Group Impact : Sulfonamide derivatives exhibit distinct biological profiles (e.g., antimicrobial vs. cardiovascular activity) due to altered hydrogen-bonding networks .
Anticonvulsant Activity:
- This compound: Limited direct data, but structurally related aroxyethylamines (e.g., compound XVI in ) show 100% protection in MES assays at 100 mg/kg .
- N-(2,3-Dimethylphenoxyethyl)aminoalkanols: 75% anticonvulsant protection in rats (oral), highlighting the importance of substituent position .
- 3,4-Dimethoxy Analogues : Lower anticonvulsant efficacy but higher cardiovascular activity due to calcium channel modulation .
Cardiovascular Activity:
- Verapamil Intermediate (3,4-Dimethoxy) : IC₅₀ of 0.1 µM for L-type calcium channel blockade .
- Gallopamil (3,4,5-Trimethoxy) : Enhanced potency due to additional methoxy group; IC₅₀ of 0.05 µM .
Metabolic and Toxicity Considerations
- 3,4-Dimethylphenoxy Derivatives: Methyl groups resist oxidative metabolism, prolonging half-life compared to methoxy analogues (demethylation occurs faster) .
- Neurotoxicity : Aroxyethylamines with 3,4-substitution show minimal neurotoxicity (e.g., compound XVI in ), while bulkier analogues (e.g., 2,6-dimethyl) exhibit higher toxicity .
Biological Activity
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine (CAS 883529-57-5) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
Pharmacological Properties
Research indicates that this compound may exhibit various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.
Anthelmintic Activity
A study investigated the anthelmintic properties of a library of compounds, including this compound. The findings revealed that several compounds demonstrated significant activity against nematodes, suggesting a potential application in treating parasitic infections. The study included a screening of 181 compounds, where 58 exhibited over 50% mortality in nematodes within 72 hours .
Table 1: Anthelmintic Activity Results
| Compound Name | Concentration (ppm) | % Death (Day 1) | % Death (Day 3) | % Death (Day 5) |
|---|---|---|---|---|
| This compound | 25 | X% | Y% | Z% |
| Compound A | 25 | 40% | 100% | - |
| Compound B | 50 | 60% | 90% | - |
Note: Specific values for this compound were not provided in the source but are placeholders for actual experimental data.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that compounds with similar structures may interact with neurotransmitter systems or cellular signaling pathways involved in muscle contraction and nerve function.
Toxicological Profile
Preliminary toxicity assessments are essential for understanding the safety profile of this compound. The European Chemicals Agency (ECHA) reports ongoing evaluations regarding the compound's toxicity and environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
